16-Mercaptohexadecanoic acid
Overview
Description
16-Mercaptohexadecanoic acid (MHA) is an alkanethiol with long-chained −CH2 groups . It forms a self-assembled monolayer (SAM) on a wide range of substrates .
Synthesis Analysis
16-Mercaptohexadecanoic acid capped gold nanoparticles have been synthesized through a single-phase synthesis method . It has also been used as reductants and ligands to synthesize fluorescent Au NCs .Molecular Structure Analysis
The molecular structure of 16-Mercaptohexadecanoic acid can be represented by the formula C16H32O2S .Chemical Reactions Analysis
The inner surfaces of a nanoporous carbon are modified by 16-Mercaptohexadecanoic acid . The degree of wettability is electrically controllable: by applying a negative potential difference across the solid-liquid interface, the ion transport pressure in the nanopores can be considerably lowered .Physical And Chemical Properties Analysis
16-Mercaptohexadecanoic acid has a melting point of 65-69 °C and a density of 0.787 g/mL at 25 °C .Scientific Research Applications
Liquid Transport in Nanoporous Carbon
- Scientific Field: Applied Physics
- Application Summary: MHA is used to modify the inner surfaces of a nanoporous carbon. This modification affects the liquid transport within the nanoporous carbon .
- Methods of Application: The inner surfaces of a nanoporous carbon are modified by MHA. The degree of wettability is electrically controllable: by applying a negative potential difference across the solid-liquid interface, the ion transport pressure in the nanopores can be considerably lowered .
- Results or Outcomes: The effect of applying a positive potential difference is negligible. These phenomena can be attributed to the unique surface chain configuration in the confining nanoenvironment .
Surface Modification for Raman Spectroscopy
- Scientific Field: Bio-engineering
- Application Summary: MHA is used to functionalize gold-dipyramids, which can fabricate nano-resonators for shell-isolated nanoparticle enhanced Raman-spectroscopy (SHINERS) .
- Methods of Application: MHA forms a self-assembled monolayer (SAM) on gold surfaces by pen lithography (PPL). It is then used to functionalize gold-dipyramids .
- Results or Outcomes: The functionalized gold-dipyramids can fabricate nano-resonators for SHINERS .
Surface Modification for Sensitive Detection of Clozapine
- Scientific Field: Biochemistry
- Application Summary: MHA is used to surface modify gold electrodes that can be used for sensitive detection of clozapine .
- Methods of Application: MHA forms SAMs on gold dipyramids which are then used to surface modify gold electrodes .
- Results or Outcomes: The surface-modified gold electrodes can be used for sensitive detection of clozapine .
Formation of Interchain Carboxylic Anhydrides
- Scientific Field: Organic Chemistry
- Application Summary: MHA is used in the formation of interchain carboxylic anhydrides on self-assembled monolayers with Fluoro N, N, N′, N′-tetramethylforamidinium hexafluorophosphate .
- Methods of Application: MHA forms a self-assembled monolayer (SAM) on a wide range of substrates. The resulting monolayers, which are terminated with carboxylic acids, can be further functionalized with various amines and alcohols to introduce more complex end groups or multiple layers .
- Results or Outcomes: The formation of interchain carboxylic anhydrides on self-assembled monolayers has been achieved .
Bioengineering
- Scientific Field: Bioengineering
- Application Summary: MHA forms a self-assembled monolayer (SAM) on gold surfaces by pen lithography (PPL). It finds potential application in bioengineering .
- Methods of Application: MHA is used to form a SAM on gold surfaces by pen lithography (PPL) .
- Results or Outcomes: The resulting SAMs can be potentially used in bioengineering .
Safety And Hazards
16-Mercaptohexadecanoic acid should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
The modification of 16-Mercaptohexadecanoic acid on liquid transport in a nanoporous carbon has been studied . This could open up new possibilities for the use of 16-Mercaptohexadecanoic acid in the fabrication of nanoresonators for shell-isolated nanoparticle enhanced Raman spectroscopy (SHINERS) .
Relevant Papers Several papers have been published on 16-Mercaptohexadecanoic acid. For instance, a study on the effect of 16-Mercaptohexadecanoic acid modification on liquid transport in a nanoporous carbon , and another on the formation of an α-cyclodextrin/16-Mercaptohexadecanoic acid complex and its deposition on gold surfaces .
properties
IUPAC Name |
16-sulfanylhexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOAASCWQMFJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393287 | |
Record name | 16-Mercaptohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Mercaptohexadecanoic acid | |
CAS RN |
69839-68-5 | |
Record name | 16-Mercaptohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-Sulfanylhexadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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